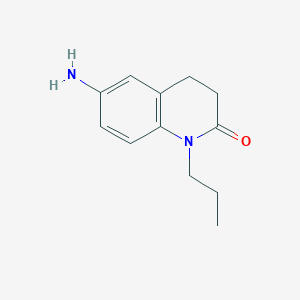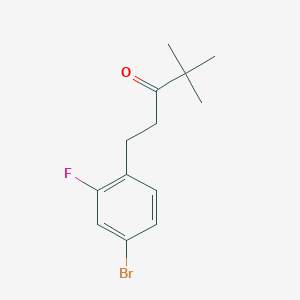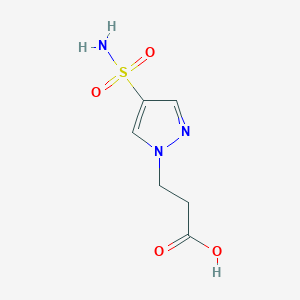![molecular formula C14H14F3NO B1518040 Etil({5-[4-(trifluorometil)fenil]furan-2-il}metil)amina CAS No. 1153421-91-0](/img/structure/B1518040.png)
Etil({5-[4-(trifluorometil)fenil]furan-2-il}metil)amina
Descripción general
Descripción
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is a synthetic chemical compound with the formula C14H14F3NO . It belongs to the class of aromatic amines and is commonly used in scientific experiments as a reagent for drug discovery and development.
Molecular Structure Analysis
The molecular weight of this compound is 269.27 . Its IUPAC name is N-({5-[4-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine . The InChI code is 1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It’s stored at room temperature .
Aplicaciones Científicas De Investigación
Investigación del cáncer
Este compuesto ha mostrado promesa en la investigación del cáncer, particularmente como un posible inhibidor de la sirtuina 2 humana (SIRT2) . SIRT2 está implicada en la progresión del cáncer, y su inhibición podría ser una estrategia para el tratamiento del cáncer. El grupo trifluorometil en el compuesto puede mejorar su potencia y selectividad hacia SIRT2, convirtiéndolo en una molécula valiosa para desarrollar nuevas terapias contra el cáncer.
Tratamiento de enfermedades neurodegenerativas
La inhibición de SIRT2 no solo es relevante para el cáncer, sino también para las enfermedades neurodegenerativas . Los compuestos que pueden modular la actividad de SIRT2 pueden tener aplicaciones terapéuticas en el tratamiento de afecciones como el Alzheimer y el Parkinson, donde la acetilación de proteínas juega un papel importante.
Agentes antivirales
Los derivados de Etil({5-[4-(trifluorometil)fenil]furan-2-il}metil)amina podrían servir como potentes agentes antivirales. Se ha informado que los derivados del indol, que comparten un marco molecular similar, presentan una actividad antiviral significativa contra una gama de virus de ARN y ADN .
Aplicaciones antibacterianas
Además de sus propiedades antivirales, este compuesto también puede tener aplicaciones antibacterianas. La presencia del grupo trifluorometil podría aumentar potencialmente la efectividad del compuesto contra infecciones bacterianas, como se ha visto en otras moléculas relacionadas .
Manejo de la diabetes tipo II
Los inhibidores de SIRT2 como this compound se han involucrado en estrategias de tratamiento efectivas para la diabetes tipo II . Al modular la actividad de SIRT2, pueden influir en la homeostasis de la glucosa y la sensibilidad a la insulina.
Potenciador farmacológico
Se ha demostrado que la inclusión de un grupo trifluorometil aumenta la potencia farmacológica de los compuestos . Esto sugiere que this compound podría utilizarse para mejorar la eficacia de los medicamentos existentes, particularmente en el contexto de la inhibición de la recaptación de serotonina.
Síntesis química y reacciones orgánicas
La posición bencílica de este compuesto es un sitio reactivo que puede sufrir diversas reacciones orgánicas, como la bromación por radicales libres y la sustitución nucleofílica . Esto lo convierte en un intermedio valioso en la síntesis de moléculas orgánicas más complejas.
Descubrimiento y desarrollo de fármacos
Debido a sus diversas actividades biológicas, this compound puede ser un andamiaje clave en el descubrimiento de fármacos. Su estructura puede unirse con alta afinidad a múltiples receptores, lo que ayuda en el desarrollo de nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors or enzymes in the body. The trifluoromethyl group, for instance, is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of a drug .
Mode of Action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The furan ring and the trifluoromethyl group could potentially enhance the compound’s ability to penetrate cell membranes .
Biochemical Pathways
Depending on its specific targets, the compound could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition. The trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling and metabolism to alterations in cell growth and survival .
Action Environment
Various environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might be sensitive to pH changes .
Análisis Bioquímico
Biochemical Properties
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine remains stable under standard laboratory conditions for extended periods . Its degradation products can sometimes exhibit different biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies in rodents have shown that low doses of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Propiedades
IUPAC Name |
N-[[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOAUIXXFQOUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)


![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)

![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)


![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)
